molecular formula C8H17NO B1291430 (1-(Aminomethyl)cyclohexyl)methanol CAS No. 2041-57-8

(1-(Aminomethyl)cyclohexyl)methanol

Cat. No.: B1291430
CAS No.: 2041-57-8
M. Wt: 143.23 g/mol
InChI Key: XEESKQOQUSLLOT-UHFFFAOYSA-N
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Description

(1-(Aminomethyl)cyclohexyl)methanol is a useful research compound. Its molecular formula is C8H17NO and its molecular weight is 143.23 g/mol. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions: (1-(Aminomethyl)cyclohexyl)methanol can be synthesized through the reaction of cyclohexylmethylamine with formaldehyde. The reaction can be carried out under various conditions:

    In the presence of acetic acid: Cyclohexylmethylamine and formaldehyde are heated together.

    Using chloroform or ethanol as solvents: Sodium hydroxide is used as a catalyst, and the mixture is heated[][1].

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: (1-(Aminomethyl)cyclohexyl)methanol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form various amines.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters[][1].

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation[][1].

Major Products Formed:

    Oxidation: Cyclohexylmethyl ketone or cyclohexylmethyl aldehyde.

    Reduction: Various cyclohexylmethylamines.

    Substitution: Cyclohexylmethyl halides or esters[][1].

Scientific Research Applications

(1-(Aminomethyl)cyclohexyl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of dyes, coatings, and fragrances[][1].

Comparison with Similar Compounds

    Cyclohexylmethanol: Lacks the amino group, making it less versatile in reactions.

    Cyclohexylmethylamine: Lacks the hydroxyl group, limiting its applications in certain reactions.

    (1-(Aminomethyl)cyclohexyl)amine: Similar structure but different reactivity due to the absence of the hydroxyl group[][1].

Uniqueness:

Properties

IUPAC Name

[1-(aminomethyl)cyclohexyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c9-6-8(7-10)4-2-1-3-5-8/h10H,1-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEESKQOQUSLLOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40625271
Record name [1-(Aminomethyl)cyclohexyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2041-57-8
Record name 1-(Aminomethyl)cyclohexanemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2041-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1-(Aminomethyl)cyclohexyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of methyl 1-cyanocyclohexanecarboxylate (2 g, 11.96 mmol) in anhydrous THF (40 mL) at rt was added portionwise LiAlH4 (1.36 g, 35.88 mmol). The reaction vessel was sealed and the mixture was heated at 80° C. for 5 h. The mixture was cooled to 0° C. and water (1 mL), 1M aq NaOH (1 mL), and water (3 mL) were added sequentially. To the resulting mixture were added DCM and saturated aq sodium potassium tartrate, and the mixture was stirred for 3 h. The organic layer was separated and further washed with brine. The organic layer was separated, dried over MgSO4, filtered, and concentrated under reduced pressure to afford (1-(aminomethyl)cyclohexyl)methanol (1 g) which was not purified further. LCMS (ESI) m/z 144 (M+H)+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.36 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three

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